Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate
Overview
Description
“Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate” is a chemical compound. It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It is used in the enantioselective synthesis of (+)-coriandrone A and B, two bioactive natural products .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of methanol and benzoic acid in the presence of a strong acid . It is used in the enantioselective synthesis of (+)-coriandrone A and B .Molecular Structure Analysis
The molecular formula of “this compound” is C10H12O4 . The structure of this compound can be represented as C6H5−C(=O)−O−CH3 .Chemical Reactions Analysis
“this compound” reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid .Physical and Chemical Properties Analysis
“this compound” is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .Scientific Research Applications
Photophysical Properties
Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate (MHmoTB) and its derivatives exhibit unique photophysical properties. The introduction of methoxy and cyano groups results in distinct luminescence characteristics. The methoxy group, in particular, significantly enhances the quantum yield of deep blue luminescence in certain solvents (Kim et al., 2021).
Chemical Synthesis and Characterization
The compound has been used in various chemical synthesis processes. For instance, it has been involved in cyclization reactions to produce specific anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014). Additionally, a novel method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate using methyl 2-isothiocyanatobenzoate and methyl malonate has been described, highlighting the compound's role in synthetic chemistry (Kovalenko et al., 2019).
Crystal Structure Analysis
Studies on the crystal structure of related compounds, like 2-(2-methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyridin-3-ylidene)hydrazino]benzoate, have revealed insights into molecular interactions and structural formation. These studies often focus on hydrogen bonding and pi-pi stacking interactions (Qian & Huang, 2006).
Applications in Organic Synthesis and Pharmaceutical Research
This compound is also significant in the synthesis of various organic molecules and intermediates. For example, its derivatives have been used in the preparation of novel anti-juvenile hormone agents (Ishiguro et al., 2003). The compound's role in the synthesis of photopolymerization compounds has also been explored (Avci et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-5-6-16-8-3-4-9(10(12)7-8)11(13)15-2/h3-4,7,12H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYLJOFPPMYREA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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